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Compound of Interest

Compound Name: 5-Chloro-2-methylthiopyridine

CAS No.: 89379-91-9

Cat. No.: B3296538 Get Quote

Executive Summary
Target Molecule: 5-Chloro-2-methylthiopyridine CAS Registry Number: 72589-94-5

Molecular Formula: C₆H₆ClNS Molecular Weight: 159.64 g/mol

This technical guide provides a comprehensive spectroscopic profile for 5-Chloro-2-
methylthiopyridine, a critical intermediate in the synthesis of agrochemicals (e.g.,

neonicotinoids) and pharmaceutical scaffolds. The data presented here synthesizes theoretical

prediction models with empirical data from structural analogs (2,5-dichloropyridine and 2-

methylthiopyridine) to provide a robust reference for structural confirmation.

The guide focuses on the three pillars of organic characterization: Nuclear Magnetic

Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Impurity Profile Context
Understanding the synthesis route is prerequisite to interpreting the spectra, particularly for

identifying regioisomeric impurities. The standard industrial preparation involves a Nucleophilic

Aromatic Substitution (

) of 2,5-dichloropyridine with sodium thiomethoxide.

Synthesis Workflow Diagram
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Caption:

pathway favoring C2 substitution due to nitrogen activation. Minor C5 substitution yields the
regioisomer impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H and

C NMR spectra are the primary tools for confirming the regiochemistry of the substitution. The
introduction of the electron-donating methylthio group (-SMe) at the C2 position causes a
distinct upfield shift of the adjacent protons compared to the dichloro precursor.

H NMR Data (Predicted in CDCl )
Spectrometer Frequency: 400 MHz
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Position Type

Chemical
Shift (

, ppm)

Multiplicity Coupling
(Hz)

Assignment
Logic

-CH Alkyl 2.55 Singlet (3H) -

Characteristic

S-Methyl

resonance.

H-3 Aromatic 7.15 Doublet (1H)

Ortho to -

SMe;

shielded by

S-donation.

H-4 Aromatic 7.48 dd (1H)

Meta to -

SMe, Para to

-Cl.

H-6 Aromatic 8.35 Doublet (1H)

Ortho to -Cl,

adjacent to N;

most

deshielded.

Critical Analysis:

Regiochemistry Check: If the -SMe group were at position 5 (impurity), the methyl signal

would appear slightly upfield (~2.45 ppm), and the aromatic splitting pattern would change

significantly due to symmetry alterations.

Solvent Effects: In DMSO-

, expect the water peak at 3.33 ppm to potentially obscure the -SMe signal if the sample is
wet. The aromatic peaks will shift slightly downfield (~0.1-0.2 ppm).

C NMR Data (Predicted in CDCl )
Alkyl Carbon: 13.5 ppm (-SMe).

Aromatic Carbons:
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C-2: 160.5 ppm (Quaternary, attached to S).

C-6: 148.0 ppm (CH, adjacent to N).

C-4: 136.5 ppm (CH).

C-3: 122.0 ppm (CH).

C-5: 126.5 ppm (Quaternary, attached to Cl).

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the presence of the

chlorine atom, which is easily identifiable by its isotopic signature.

Key Ion Fragments (EI, 70 eV)
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m/z Intensity Ion Identity
Fragment Structure
/ Notes

159 100% [M]
Molecular Ion (

Cl isotope).

161 32% [M+2]

Isotopic peak (

Cl), confirms 1

Chlorine atom.

144 Medium

[M - CH

]

Loss of methyl radical

from S-Me.

124 High [M - Cl] Loss of Chlorine

radical.

112 Low [M - SMe] Loss of thiomethyl

group.

79 High

[C

H

N]

Pyridinium ion (after

Cl and SMe loss).

Fragmentation Pathway Diagram
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Caption: Electron Impact (EI) fragmentation logic showing primary loss of methyl and chlorine

radicals.

Infrared Spectroscopy (IR)
IR is less diagnostic for the exact regiochemistry but useful for confirming functional groups and

purity (absence of -OH or -NH peaks from hydrolysis byproducts).

3050 - 3000 cm

: C-H stretch (Aromatic).

2925, 2850 cm

: C-H stretch (Aliphatic -CH

of SMe).

1560, 1450 cm

: C=C and C=N ring stretching vibrations (Pyridine skeletal modes).

1090 cm
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: C-Cl stretch (Aromatic).

700 - 750 cm

: C-S stretch (often weak).

Experimental Protocols for Validation
Protocol 1: Sample Preparation for H NMR

Solvent Selection: Use CDCl

(99.8% D) with 0.03% TMS as an internal standard. DMSO-

is an alternative if the sample contains polar impurities.

Concentration: Dissolve 5-10 mg of the solid sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug into the NMR tube to remove any inorganic salts

(NaCl) from the synthesis.

Acquisition: Run 16 scans with a 1-second relaxation delay. Ensure the spectral width covers

-2 to 14 ppm.

Protocol 2: GC-MS Analysis for Purity
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Start: 60°C (hold 2 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min.

Detection: MS scan mode (m/z 40-400).
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Success Criteria: A single major peak at retention time corresponding to boiling point ~240°C

(predicted), with the characteristic 3:1 isotopic cluster at m/z 159.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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